Paranyline Hydrochloride

概要

準備方法

合成経路と反応条件

パラニリン塩酸塩は、ピナー反応によって合成することができます。この反応は、酸の存在下でニトリルとアルコールを反応させてイミノエーテルを生成する反応です。 この中間体はその後、アンモニアで処理されて、第一アミジンが得られます . 反応条件は、一般的に、反応を促進するために、制御された温度と溶媒の使用を伴います。

工業的生産方法

パラニリン塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、工業用反応器の使用と反応パラメータの正確な制御を伴い、最終生成物の高い収率と純度が確保されます .

化学反応の分析

反応の種類

パラニリン塩酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、対応する酸化物を生成することができます。

還元: 還元反応は、それを異なる還元された形態に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は、所望の反応によって異なり、多くの場合、特定の温度、溶媒、および触媒を伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化は酸化物を生成し、還元は化合物の還元された形態を生成し、置換反応はさまざまな置換誘導体を生成することができます .

科学的研究の応用

Chemical Applications

Reagent in Organic Synthesis

Paranyline Hydrochloride is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, making it valuable in developing new chemical entities.

Synthesis of Pyrazoline Derivatives

Research indicates that this compound can be used to synthesize pyrazoline derivatives, which possess various biological activities. These derivatives have been explored for their potential anti-inflammatory and antimicrobial properties .

Biological Applications

Biochemical Research

In biological studies, this compound is significant for investigating enzyme interactions and protein binding. Its ability to interact with specific proteins makes it a useful tool for studying biochemical pathways and mechanisms.

Therapeutic Potential

this compound has shown promise in therapeutic applications due to its anti-inflammatory effects. Studies suggest that it may help alleviate pain through its topical antiallodynic activity, which is crucial for conditions involving neuropathic pain .

Medical Applications

Anti-inflammatory and Antimicrobial Properties

The compound is being explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Research has highlighted its effectiveness against various pathogens, suggesting a role in treating infections and inflammatory diseases .

Case Study: Treatment of Acanthamoeba Infections

A study focused on drug repurposing identified this compound as a candidate for treating Acanthamoeba infections. The compound's activity against pathogenic amoebae was evaluated alongside other agents, demonstrating its potential in combating these infections .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is employed as an intermediate in synthesizing various drugs. Its role in drug development underscores its importance in creating effective therapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Used to synthesize complex molecules |

| Biological Research | Enzyme interaction studies | Valuable for understanding biochemical pathways |

| Medicine | Anti-inflammatory agent | Exhibits topical antiallodynic activity |

| Industrial | Pharmaceutical production | Intermediate in drug synthesis |

| Case Study | Treatment of Acanthamoeba infections | Potential candidate identified through drug repurposing |

作用機序

パラニリン塩酸塩の作用機序は、特定の分子標的と経路との相互作用を伴います。特定の酵素やタンパク質に結合し、それらの活性を変化させ、さまざまな生化学的効果をもたらします。 正確な経路と分子標的は、特定の用途とその使用の文脈によって異なります .

類似の化合物との比較

類似の化合物

パラニリン塩酸塩に類似した化合物には、他のベンゼンカルボキシミドアミド誘導体とフルオレニル化合物があります。例としては、次のものがあります。

- 4-(9H-フルオレン-9-イリデンメチル)ベンゼンカルボキシミドアミド

- α-フルオレン-9-イリデン-p-トルアミジン

独自性

パラニリン塩酸塩は、その特定の構造的構成により、独特の化学的および生物学的特性を有しており、独自性があります。 さまざまな化学反応を起こす能力と、さまざまな分野における幅広い用途により、科学研究と産業において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Similar compounds to Paranyline Hydrochloride include other benzenecarboximidamide derivatives and fluorenyl compounds. Examples include:

- 4-(9H-fluoren-9-ylidenemethyl)benzenecarboximidamide

- α-Fluoren-9-ylidene-p-toluamidine

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

生物活性

Paranyline Hydrochloride, a compound with the chemical formula C21H17ClN2, is gaining attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant case studies highlighting its therapeutic potential.

Overview of this compound

This compound is synthesized primarily through the Pinner reaction, involving the reaction of a nitrile with alcohol in the presence of acid to form an iminoether. This intermediate is then treated with ammonia to yield the primary amidine. The compound is noted for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and proteins. It has been shown to bind to various molecular targets, leading to alterations in enzyme activity and subsequent biochemical effects. The precise pathways involved can vary based on the context of its application .

Key Mechanisms Include:

- Enzyme Inhibition : this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects such as anti-inflammatory or antimicrobial properties.

- Protein Binding : The compound's ability to bind with proteins can affect cellular signaling pathways, potentially altering cellular responses to stimuli.

Biological Activities

This compound exhibits a range of biological activities that make it suitable for various research and therapeutic applications:

- Anti-inflammatory Effects : Research indicates that Paranyline may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Antimicrobial Properties : Studies suggest potential efficacy against certain pathogens, indicating its use in developing antimicrobial therapies.

- Biochemical Research Applications : It is utilized in studying enzyme interactions and protein binding dynamics, contributing valuable insights into biochemical processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Benzenecarboximidamide | Anti-inflammatory | Biochemical research |

| 4-(9H-fluoren-9-ylidenemethyl)benzene | Fluorenyl derivative | Antimicrobial | Pharmaceutical synthesis |

| α-Fluoren-9-ylidene-p-toluamidine | Fluorenyl derivative | Enzyme inhibition | Drug development |

特性

CAS番号 |

5585-60-4 |

|---|---|

分子式 |

C21H17ClN2 |

分子量 |

332.8 g/mol |

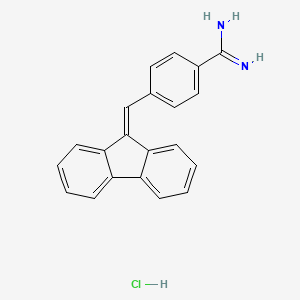

IUPAC名 |

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C21H16N2.ClH/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-13H,(H3,22,23);1H |

InChIキー |

INDZCVYWKNWKIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl |

正規SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

5585-60-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Paranyline hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。